Cas no 1228670-87-8 (tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate)
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylic acid, 2-(1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl 2-(1H-pyrazol-3-yl)-1-piperidinecarboxylate
- tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate
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- Inchi: 1S/C13H21N3O2/c1-13(2,3)18-12(17)16-9-5-4-6-11(16)10-7-8-14-15-10/h7-8,11H,4-6,9H2,1-3H3,(H,14,15)
- InChI Key: FEXHWTNPCNYUBH-UHFFFAOYSA-N
- SMILES: N1NC=CC=1C1CCCCN1C(OC(C)(C)C)=O
Experimental Properties
- Density: 1.140±0.06 g/cm3(Predicted)
- Boiling Point: 405.7±38.0 °C(Predicted)
- pka: 14.31±0.10(Predicted)
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12443498-1.0g |
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate |
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| Enamine | EN300-12443498-50mg |
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| Enamine | EN300-12443498-100mg |
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate |
1228670-87-8 | 95.0% | 100mg |
$241.0 | 2023-10-02 | |
| Enamine | EN300-12443498-250mg |
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate |
1228670-87-8 | 95.0% | 250mg |
$347.0 | 2023-10-02 | |
| Enamine | EN300-12443498-500mg |
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate |
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| Enamine | EN300-12443498-1000mg |
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1228670-87-8 | 95.0% | 1000mg |
$699.0 | 2023-10-02 | |
| Enamine | EN300-12443498-2500mg |
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate |
1228670-87-8 | 95.0% | 2500mg |
$1370.0 | 2023-10-02 | |
| Enamine | EN300-12443498-5000mg |
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate |
1228670-87-8 | 95.0% | 5000mg |
$2028.0 | 2023-10-02 | |
| Enamine | EN300-12443498-10000mg |
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate |
1228670-87-8 | 95.0% | 10000mg |
$3007.0 | 2023-10-02 | |
| Aaron | AR028F2D-50mg |
tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate |
1228670-87-8 | 95% | 50mg |
$248.00 | 2025-02-16 |
tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate
Introduction to Tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS No. 1228670-87-8)
Tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a compound with the chemical identifier CAS No. 1228670-87-8, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyrazole-piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The structural framework of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate consists of a piperidine ring linked to a pyrazole moiety, with a tert-butyl group attached at the carboxylate position. This unique arrangement of functional groups makes it an intriguing candidate for further investigation in drug discovery programs.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The pyrazole-piperidine scaffold has shown promise in this regard, particularly in the treatment of neurological disorders, inflammation, and cancer. The tert-butyl group in this compound not only enhances its solubility but also contributes to its stability, making it a favorable candidate for further pharmacological studies.
One of the most compelling aspects of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is its potential to interact with multiple targets within the human body. The pyrazole ring is known to exhibit binding affinity for enzymes and receptors involved in signal transduction pathways, while the piperidine moiety can modulate neurotransmitter activity. This dual functionality makes it an attractive lead compound for the development of multifunctional therapeutics.
Recent studies have highlighted the importance of pyrazole-piperidine derivatives in the treatment of neurological disorders. For instance, compounds with similar structural motifs have been shown to exhibit neuroprotective properties by inhibiting oxidative stress and reducing inflammation. The presence of the tert-butyl group in tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate may further enhance these effects by improving blood-brain barrier penetration.
The synthesis of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the condensation of tert-butanol with a suitable pyrazole derivative followed by piperidine coupling. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency.
In terms of pharmacokinetic properties, tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The tert-butyl group enhances lipophilicity, which aids in better absorption across biological membranes. Additionally, the compound demonstrates moderate metabolic stability, allowing for prolonged half-life and increased bioavailability.
The potential therapeutic applications of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate are vast and span across multiple disease areas. Preliminary in vitro studies have shown promising results in terms of anti-inflammatory and anti-cancer activities. The compound has been found to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and LOX, thereby reducing inflammation and pain.
In cancer research, tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate has shown potential as an anti-proliferative agent. It interacts with oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The dual targeting capability of this compound makes it an excellent candidate for combination therapy strategies that can enhance treatment efficacy.
The development of novel drug candidates often involves rigorous testing to ensure safety and efficacy before they can be translated into clinical use. Preclinical studies using cell culture and animal models have provided valuable insights into the pharmacological profile of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate. These studies have demonstrated its ability to modulate biological pathways without significant off-target effects.
The future direction of research on tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate includes further optimization to enhance its pharmacological properties and explore new therapeutic applications. Advances in computational chemistry and molecular modeling are expected to play a crucial role in designing derivatives with improved efficacy and reduced side effects.
In conclusion, tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS No. 1228670-87-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development into novel therapeutics targeting neurological disorders, inflammation, and cancer.
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